molecular formula C7H7FO2 B1225191 4-Fluoro-2-methoxyphenol CAS No. 450-93-1

4-Fluoro-2-methoxyphenol

Cat. No.: B1225191
CAS No.: 450-93-1
M. Wt: 142.13 g/mol
InChI Key: OULGLTLTWBZBLO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methoxyphenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymatic activities. It has been found to inhibit NADPH oxidase activity, myeloperoxidase chlorinating activity, and phagocytosis of microorganisms by neutrophils . This compound interacts with enzymes such as NADPH oxidase and myeloperoxidase, inhibiting their activity and thereby reducing the production of reactive oxygen species. Additionally, this compound has been shown to inhibit the release of tumor necrosis factor-alpha by peripheral blood mononuclear cells .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In human airway cells, it demonstrates anti-inflammatory activity by inhibiting the production of multiple inflammatory mediators, including cytokines such as CCL2, CCL5, IL-6, IL-8, and ICAM-1 . This compound also inhibits the binding of the RNA-binding protein HuR to mRNA, suggesting a post-transcriptional mechanism of action . Furthermore, this compound has been shown to inhibit NADPH oxidase activity and myeloperoxidase chlorinating activity in neutrophils, reducing oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It inhibits NADPH oxidase by binding to the enzyme and preventing the transfer of electrons from NADPH to oxygen, thereby reducing the production of superoxide radicals . Additionally, this compound inhibits myeloperoxidase by binding to the enzyme’s active site, preventing the formation of hypochlorous acid . This compound also inhibits the release of tumor necrosis factor-alpha by peripheral blood mononuclear cells, likely through a mechanism involving the inhibition of nuclear factor-kappa B activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a boiling point of 195°C and a density of 1.247 g/mL at 25°C . Its long-term effects on cellular function have not been extensively studied. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species and inflammatory mediators over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit NADPH oxidase activity and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an inhibitor of NADPH oxidase and myeloperoxidase . It interacts with cofactors such as NADPH and hydrogen peroxide, affecting the overall metabolic flux and reducing the production of reactive oxygen species

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . Its relatively low molecular weight and hydrophobic nature suggest that it can easily cross cell membranes and accumulate in various cellular compartments

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its interactions with enzymes such as NADPH oxidase and myeloperoxidase suggest that it may localize to cellular compartments where these enzymes are active, such as the cytoplasm and lysosomes . Additionally, its ability to inhibit the binding of the RNA-binding protein HuR to mRNA suggests that it may also localize to the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride, followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol. Demethylation with boron tribromide yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Fluoro-2-methoxyphenol is unique due to its fluorinated and methoxy-substituted structure, which imparts distinct chemical and biological properties. Compared to 4-Methoxyphenol and 2-Methoxyphenol, the presence of the fluorine atom enhances its reactivity and inhibitory effects. 4-Fluoroanisole and 4-Fluoro-2-methylphenol share the fluorine substitution but differ in their methoxy and methyl groups, respectively, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULGLTLTWBZBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196359
Record name 4-Fluoroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-93-1
Record name 4-Fluoro-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.154.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the synthetic applications of 4-fluoro-2-methoxyphenol?

A2: this compound can be oxidized to form a fluorinated masked o-benzoquinone. [] This reactive intermediate readily participates in Diels–Alder reactions with various dienophiles. This synthetic strategy provides a pathway to access novel fluorinated building blocks, which are valuable in medicinal chemistry and materials science for their unique properties. The ability to introduce fluorine into complex molecules through this method offers exciting possibilities for developing new pharmaceuticals and advanced materials.

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